Cas no 387350-60-9 (2-Methyl-1,8-naphthyridine-3-carboxylic acid)
2-Methyl-1,8-naphthyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-1,8-Naphthyridine-3-Carboxylic acid monohydrate
- 1,8-Naphthyridine-3-carboxylicacid, 2-methyl-
- 2-Methyl-1,8-naphthyridine-3-carboxylic acid
- AC1MC6HT
- AC1Q2PFI
- AG-F-36580
- Ambpe3000001
- CTK1C1419
- Peakdale1_000001
- PubChem14760
- SureCN125290
- AC-23818
- MFCD00202882
- SCHEMBL125290
- STQOBEMCYUGNTL-UHFFFAOYSA-N
- FT-0687340
- CS-0059252
- A824253
- EN300-179588
- Z1198151998
- PS-5304
- HMS518A01
- E75221
- DTXSID90371695
- AKOS006227664
- 387350-60-9
-
- MDL: MFCD00202882
- Inchi: 1S/C10H8N2O2/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3,(H,13,14)
- InChI Key: STQOBEMCYUGNTL-UHFFFAOYSA-N
- SMILES: OC(C1=CC2=CC=CN=C2N=C1C)=O
Computed Properties
- Exact Mass: 188.05900
- Monoisotopic Mass: 188.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.355
- Melting Point: 185 ºC
- Boiling Point: 356 ºC
- Flash Point: 169 ºC
- Refractive Index: 1.673
- PSA: 63.08000
- LogP: 1.63640
2-Methyl-1,8-naphthyridine-3-carboxylic acid Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
2-Methyl-1,8-naphthyridine-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-1,8-naphthyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M593308-10mg |
2-Methyl-1,8-naphthyridine-3-carboxylic acid |
387350-60-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M593308-50mg |
2-Methyl-1,8-naphthyridine-3-carboxylic acid |
387350-60-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M593308-100mg |
2-Methyl-1,8-naphthyridine-3-carboxylic acid |
387350-60-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Fluorochem | 023688-500mg |
2-Methyl-1,8-naphthyridine-3-carboxylic acid |
387350-60-9 | 95%+ | 500mg |
£60.00 | 2022-03-01 | |
| Fluorochem | 023688-1g |
2-Methyl-1,8-naphthyridine-3-carboxylic acid |
387350-60-9 | 95%+ | 1g |
£83.00 | 2022-03-01 | |
| Fluorochem | 023688-5g |
2-Methyl-1,8-naphthyridine-3-carboxylic acid |
387350-60-9 | 95%+ | 5g |
£260.00 | 2022-03-01 | |
| Fluorochem | 023688-10g |
2-Methyl-1,8-naphthyridine-3-carboxylic acid |
387350-60-9 | 95%+ | 10g |
£497.00 | 2022-03-01 | |
| Fluorochem | 023688-25g |
2-Methyl-1,8-naphthyridine-3-carboxylic acid |
387350-60-9 | 95%+ | 25g |
£1205.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006933-1g |
2-Methyl-1,8-naphthyridine-3-carboxylic acid |
387350-60-9 | 1g |
1868CNY | 2021-05-07 | ||
| Chemenu | CM140734-5g |
2-Methyl-1,8-Naphthyridine-3-Carboxylic acid monohydrate |
387350-60-9 | 95% | 5g |
$431 | 2021-08-05 |
2-Methyl-1,8-naphthyridine-3-carboxylic acid Suppliers
2-Methyl-1,8-naphthyridine-3-carboxylic acid Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-Methyl-1,8-naphthyridine-3-carboxylic acid
Introduction to 2-Methyl-1,8-naphthyridine-3-carboxylic acid (CAS No. 387350-60-9)
2-Methyl-1,8-naphthyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 387350-60-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the naphthyridine class, a nitrogen-containing heterocycle that has been widely explored for its pharmacological relevance. The presence of a methyl group at the 2-position and a carboxylic acid moiety at the 3-position introduces specific functional characteristics that make this molecule of considerable interest for further chemical modification and biological evaluation.
The structural framework of 2-Methyl-1,8-naphthyridine-3-carboxylic acid consists of two fused benzene rings connected by a pyridine ring, with additional substituents that influence its electronic and steric properties. This particular arrangement of nitrogen and carbon atoms provides a rich scaffold for interactions with biological targets, making it a promising candidate for drug discovery programs. The carboxylic acid group at the 3-position not only confers acidic properties but also serves as a versatile handle for further derivatization, enabling the synthesis of various analogs with tailored pharmacological profiles.
In recent years, there has been growing interest in naphthyridine derivatives due to their demonstrated efficacy in modulating various biological pathways. Studies have highlighted the potential of naphthyridines as scaffolds for developing drugs targeting infectious diseases, cancer, and inflammatory conditions. Specifically, 2-Methyl-1,8-naphthyridine-3-carboxylic acid has been investigated for its possible role in inhibiting enzymes and receptors involved in pathogenic processes. Its ability to engage with biological systems makes it an attractive intermediate for medicinal chemists seeking to develop novel therapeutic agents.
One of the most compelling aspects of 2-Methyl-1,8-naphthyridine-3-carboxylic acid is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis routes that leverage established methodologies for constructing naphthyridine core structures. This accessibility is crucial for drug discovery pipelines, as it allows researchers to generate libraries of derivatives efficiently. Furthermore, the presence of both electron-donating (methyl group) and electron-withdrawing (carboxylic acid) features provides a balance that can fine-tune the compound's binding affinity and selectivity toward biological targets.
The pharmacological potential of 2-Methyl-1,8-naphthyridine-3-carboxylic acid has been explored in several preclinical studies. Researchers have examined its interactions with enzymes such as kinase inhibitors and proteases, which are key targets in oncology and antiviral therapies. Preliminary findings suggest that this compound exhibits inhibitory activity against certain enzymes, making it a valuable starting point for structure-activity relationship (SAR) studies. Additionally, its ability to cross cell membranes suggests it may have applications in central nervous system (CNS) drug development, where blood-brain barrier penetration is often a challenge.
Recent advances in computational chemistry have further enhanced the utility of 2-Methyl-1,8-naphthyridine-3-carboxylic acid as a lead compound. Molecular modeling studies have been employed to predict binding modes and optimize interactions with biological targets. These virtual screening approaches have identified promising derivatives with enhanced potency and reduced toxicity profiles. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce the time required to bring new drugs to market.
The versatility of 2-Methyl-1,8-naphthyridine-3-carboxylic acid extends beyond its direct use as an active pharmaceutical ingredient (API). It serves as a versatile building block for synthesizing more complex molecules through functional group transformations such as esterification, amidation, or alkylation. These modifications can enhance solubility, improve pharmacokinetic properties, or introduce additional biological activities. Such flexibility underscores the importance of this compound in medicinal chemistry research.
In conclusion,2-Methyl-1,8-naphthyridine-3-carboxylic acid (CAS No. 387350-60-9) represents a significant asset in the pharmaceutical industry due to its unique structural features and potential therapeutic applications. Its role as a scaffold for drug development continues to be explored through both experimental synthesis and computational modeling. As research progresses, this compound is likely to play an increasingly important role in the discovery of novel treatments for various diseases.
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